The synthesis of Diperodon typically involves an N-alkylation reaction. This process generally lasts for about 10 hours at 80°C, followed by a salt formation reaction that occurs at room temperature for approximately 5 minutes. The synthesis is characterized by its mild reaction conditions, inexpensive reagents, and straightforward operational procedures, which enhance its feasibility for laboratory and industrial applications .
Diperodon's molecular structure can be described as a complex arrangement of atoms typical of local anesthetics. It features a phenyl group attached to a urethane moiety, which is further connected to dialkyl amino alcohols. The presence of these functional groups is crucial for its anesthetic properties.
The specific arrangement of these components contributes to Diperodon's ability to interact with sodium channels in nerve membranes, facilitating its anesthetic effects .
Diperodon participates in various chemical reactions that are essential for its synthesis and functional applications:
The specific products formed depend on the reaction conditions and reagents used .
Diperodon exerts its local anesthetic effects primarily through the modulation of sodium channels on nerve membranes.
The pharmacokinetics of Diperodon are influenced by factors such as blood serum enzymatic activity, which affects its bioavailability and therapeutic efficacy .
Diperodon exhibits several notable physical and chemical properties that are relevant to its application as a local anesthetic:
Diperodon has diverse applications across various scientific fields:
Additionally, Diperodon is used in formulating over-the-counter topical anesthetics due to its effectiveness and safety profile .
The systematic chemical designation for Diperodon follows IUPAC conventions to precisely describe its molecular structure: [2-(Phenylcarbamoyloxy)-3-(piperidin-1-yl)propyl] N-phenylcarbamate. This nomenclature specifies the central 1,2-propanediol backbone where position 3 bears a piperidinyl substituent. The primary and secondary hydroxyl groups are respectively esterified with phenylcarbamic acid, forming the bis-carbamate structure fundamental to its pharmacological activity. The molecular formula is $C{22}H{27}N3O4$ for the base compound, with a molecular weight of 397.47 g/mol [3]. The hydrochloride salt form, commonly used in pharmaceutical preparations, has the molecular formula $C{22}H{28}ClN3O4$ and a molecular weight of 433.93 g/mol [5] [6].
Table 1: Molecular Identity of Diperodon
Property | Base Compound | Hydrochloride Salt |
---|---|---|
Chemical Formula | $C{22}H{27}N3O4$ | $C{22}H{28}ClN3O4$ |
Molecular Weight (g/mol) | 397.47 | 433.93 |
CAS Registry Number | 101-08-6 | 537-12-2 |
IUPAC Name | [2-(Phenylcarbamoyloxy)-3-(piperidin-1-yl)propyl] N-phenylcarbamate | Same as base + hydrochloride |
Canonical SMILES | O=C(OC(CN1CCCCC1)COC(=O)Nc1ccccc1)Nc1ccccc1 | [Base].Cl |
Diperodon is recognized in scientific literature and pharmaceutical history under multiple designations that reflect its chemical structure, development pathways, and brand applications. The most prevalent synonyms include Diperocaine, emphasizing its local anesthetic properties; Diothane, an early brand name under which it was marketed; and Proctodon, indicating its rectal application formulations [5] [7] [8]. Systematic chemical variants of its nomenclature include 3-Piperidino-1,2-propanediol bis(N-phenylcarbamate) and 1,2-Propanediol, 3-(1-piperidinyl)-, bis(phenylcarbamate), both explicitly describing its molecular structure [3]. Regional variations such as Diperodón (Spanish) and Dipérodon (French) appear in international pharmacopeias, reflecting its historical geographical distribution. The United States Adopted Name (USAN) remains Diperodon, while its entry in the FDA Substance Registration System employs the unique identifier UIN4PYP84R for the base compound [3].
Diperodon emerged during the 1930s as part of systematic investigations into phenylurethane derivatives as alternatives to cocaine and procaine anesthetics. Researchers sought compounds with improved safety profiles and prolonged duration of action by modifying the core structures of known anesthetics. The strategic incorporation of two phenylcarbamate groups attached to a propanediol backbone represented a novel approach to extending anesthetic duration through molecular stability [8]. Unlike ester-based anesthetics susceptible to rapid hydrolysis by plasma esterases, Diperodon's carbamate bonds offered enhanced metabolic stability while still allowing eventual enzymatic breakdown by serolytic enzymes (hydrolases present in blood serum), thus providing a controlled anesthetic effect [7] [8]. This dual carbamate structure positioned Diperodon as a chemically distinctive entity within the anesthetic development pipeline, offering pharmacodynamic properties intermediate between the short-acting ester anesthetics and the increasingly popular amide-type agents. Early pharmacological studies documented its local anesthetic potency exceeding that of procaine, with a significantly extended duration of action that made it particularly suitable for procedures requiring prolonged numbness [8].
Following its initial development and characterization, Diperodon transitioned from experimental pharmacology to practical clinical implementation, with veterinary medicine emerging as a primary application domain. This transition was driven by the compound's particular combination of physicochemical properties and physiological effects. Diperodon's relatively low water solubility and high tissue binding affinity made it suitable for formulations providing extended local anesthesia in animal procedures where repeated administration was impractical [8]. While human medical applications included topical preparations for dermatological procedures and suppositories for anorectal conditions (marketed as Diothane® and Proctodon®), veterinary adoption expanded its use to large animal medicine, particularly in equine and bovine surgical interventions [7] [8].
Table 2: Historical Development and Applications of Diperodon
Time Period | Development Milestone | Application Context |
---|---|---|
1930s | Initial synthesis and pharmacological screening | Experimental anesthetic research |
1940s-1950s | Introduction as Diothane® (topical) | Human dermatological procedures |
1950s-1960s | Formulation as Proctodon® (suppositories) | Human anorectal conditions |
1960s-1970s | Adaptation for veterinary formulations | Large animal surgical procedures |
Late 20th c. | Specialized veterinary applications | Equine and bovine medicine |
The compound's mechanism of action involves sodium channel blockade in neuronal membranes, similar to other local anesthetics, but its hydrolysis by serum hydrolases represented a distinctive metabolic pathway [7] [8]. This enzymatic decomposition in blood serum contributed to its safety profile in veterinary use, particularly important for large animals where precise dosage control presented challenges. Research into its stereochemistry further revealed that its enantiomers exhibited differential hydrolysis rates in serum, contributing to variable duration effects that could be exploited for specific clinical scenarios [8]. While newer agents eventually superseded Diperodon in human medicine due to allergenic concerns related to its aniline derivatives and the development of amide-type alternatives, its niche in veterinary practice persisted owing to its cost-effectiveness and reliability in specific animal applications.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7